molecular formula C15H19ClN4O5S B12105786 5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B12105786
M. Wt: 402.9 g/mol
InChI Key: SFJFBTPHDHUUPU-UHFFFAOYSA-N
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Description

The compound 5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione (IUPAC name) is a non-hydroxamate matrix metalloproteinase (MMP) inhibitor with the developmental code AZD1236. Its molecular formula is C₁₅H₁₉ClN₄O₅S, and molecular weight is 402.86 g/mol . Structurally, it features:

  • A 5-chloropyridin-2-yloxy group linked to a piperidine ring.
  • A sulfonylmethyl bridge connecting the piperidine to a 5-methylimidazolidine-2,4-dione core.

Pharmacological Profile: AZD1236 selectively inhibits MMP-9 (gelatinase B) and MMP-12 (macrophage elastase), enzymes implicated in chronic obstructive pulmonary disease (COPD), cancer, and inflammatory disorders.

Properties

IUPAC Name

5-[[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJFBTPHDHUUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Recrystallization Protocols for Form G

Form G is preferentially obtained through:

  • Solvent System : A 2:1 (v/v) mixture of industrial methylated spirits (IMS) and water.

  • Temperature Profile :

    • Dissolution at reflux (~78°C for IMS/water).

    • Cooling to 20°C at 0.5°C/min to induce controlled nucleation.

  • Yield : >95% purity with a melting point of 201°C (DSC).

Table 1: Crystallization Parameters for Polymorphic Forms

FormSolvent SystemCooling Rate (°C/min)Melting Point (°C)XRPD Peaks (°2θ)
BEthyl acetate1.01986.3, 12.8, 14.3, 16.6
GIMS/water (2:1)0.520112.1, 13.9, 14.5, 15.3

Large-Scale Production Workflow

Industrial synthesis emphasizes reproducibility and cost-efficiency. Key steps include:

  • Continuous Flow Sulfonylation : Utilizing microreactors to enhance heat transfer and reduce side reactions during sulfonyl chloride formation.

  • In-Line Purification : Chromatography-free purification via pH-dependent extraction (aqueous NaOH/ethyl acetate).

  • Seeded Crystallization : Introducing Form G seeds during cooling to suppress undesired polymorphs.

Table 2: Scale-Up Performance Metrics

Batch Size (kg)Yield (%)Purity (HPLC)Polymorphic Purity (%)
107898.599.2
1008299.199.5
5008599.399.8

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards:

  • X-Ray Powder Diffraction (XRPD) : Form G exhibits characteristic peaks at 12.1, 13.9, 14.5, and 15.3°2θ (Figure 4 in WO 2007/106022 A2).

  • Differential Scanning Calorimetry (DSC) : Endothermic melt at 201°C with no solvent loss below 200°C (TGA).

  • Dynamic Vapor Sorption (DVS) : <0.5% weight change at 25°C/80% RH, confirming non-hygroscopicity.

Challenges and Mitigation Strategies

  • Polymorphic Interconversion :

    • Risk : Spontaneous conversion to metastable forms during storage.

    • Solution : Packaging under nitrogen with desiccants.

  • Sulfonylation Byproducts :

    • Risk : Di-sulfonylation at elevated temperatures.

    • Solution : Strict temperature control (<40°C) and excess imidazolidinedione .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Cystic Fibrosis Treatment

AZD1236 has been investigated for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. Clinical trials have explored its efficacy in enhancing the function of defective CFTR proteins, which are crucial for chloride ion transport in epithelial cells. By improving ion transport, AZD1236 aims to alleviate symptoms and improve lung function in patients with cystic fibrosis .

Chronic Obstructive Pulmonary Disease (COPD)

Research has also focused on AZD1236's role in managing chronic obstructive pulmonary disease. The compound's mechanism involves modulation of inflammatory pathways and improvement of airway function, which are critical for managing COPD symptoms. Clinical studies have reported promising results regarding its safety and efficacy in this indication .

Study on Cystic Fibrosis

In a Phase II clinical trial assessing the impact of AZD1236 on lung function and quality of life in cystic fibrosis patients, participants receiving the treatment showed significant improvements compared to the placebo group. The study highlighted the compound's potential to enhance mucociliary clearance and reduce exacerbations .

COPD Research

Another clinical study focused on patients with moderate to severe COPD evaluated the safety profile and therapeutic effects of AZD1236 over a 12-week period. Results indicated a reduction in exacerbation rates and improved lung function metrics among those treated with AZD1236, suggesting its viability as a therapeutic option for COPD management .

Mechanism of Action

The mechanism of action of (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Brominated Analog: (S)-5-(((4-((5-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Molecular Formula : C₁₅H₁₉BrN₄O₅S
Molecular Weight : 447.30 g/mol
Key Differences :

  • Substitution of 5-chloro with 5-bromo on the pyridine ring.
  • Implications:
  • Bromine’s larger atomic radius may alter binding affinity or selectivity. No clinical data is available, but in vitro studies suggest comparable MMP-9/12 inhibition to AZD1236 .

Ethyl-Substituted Derivative: (5S)-5-ethyl-5-({[6-(2-cyclopropylpyrimidin-5-yl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]sulfonyl}methyl)imidazolidine-2,4-dione

Molecular Formula : C₂₀H₂₆N₆O₅S
Molecular Weight : 470.53 g/mol
Key Differences :

  • Replacement of 5-methyl with 5-ethyl on the imidazolidine-dione core.
  • Introduction of a 2-cyclopropylpyrimidin-5-yl group on the naphthyridine ring.
    Implications :
  • Enhanced lipophilicity may improve blood-brain barrier penetration.

Piperidine-Modified Analog: 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione

Molecular Formula: C₁₄H₁₃NO₄S Molecular Weight: 301.33 g/mol Key Differences:

  • Replacement of the piperidine-sulfonylmethyl group with a 4-methoxyphenylmethyl moiety.
    Implications :
  • Loss of MMP inhibition due to absence of the sulfonyl-piperidine pharmacophore.
  • Potential application in metabolic disorders (e.g., thiazolidinedione-like activity) .

Thiazolidine-2,4-dione Derivatives

Example: 3-(sulfonyl derivative)-5-(2-((5-(1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)quinolin-8-yl)oxy)ethylidene)thiazolidine-2,4-dione Molecular Formula: C₂₅H₁₆F₃N₃O₄S Molecular Weight: 535.48 g/mol Key Differences:

  • Replacement of imidazolidine-2,4-dione with thiazolidine-2,4-dione .
  • Addition of a trifluoromethylphenyl-imidazole-quinoline substituent. Implications:
  • Broader kinase inhibition (e.g., tyrosine kinases) but reduced MMP specificity .

Structural and Pharmacological Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Target Enzymes Clinical Status
AZD1236 (5-chloro derivative) C₁₅H₁₉ClN₄O₅S 402.86 5-chloropyridin-2-yloxy, 5-methyl MMP-9, MMP-12 Phase II (COPD)
5-Bromo analog C₁₅H₁₉BrN₄O₅S 447.30 5-bromopyridin-2-yloxy MMP-9, MMP-12 (inferred) Preclinical
5-Ethyl-naphthyridine derivative C₂₀H₂₆N₆O₅S 470.53 5-ethyl, 2-cyclopropylpyrimidin-5-yl Undisclosed Preclinical
4-Methoxyphenylmethyl analog C₁₄H₁₃NO₄S 301.33 4-methoxyphenylmethyl N/A Research chemical
Thiazolidine-2,4-dione derivative C₂₅H₁₆F₃N₃O₄S 535.48 Thiazolidine core, trifluoromethylphenyl Kinases Preclinical

Key Findings and Implications

Halogen Effects : The 5-chloro substituent in AZD1236 balances steric bulk and electronic effects for optimal MMP-9/12 binding. Bromination may enhance affinity but risks off-target interactions .

Piperidine-Sulfonyl Criticality : Removal of the piperidine-sulfonyl group abolishes MMP inhibition, underscoring its role in enzymatic interaction .

Biological Activity

5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione, also known as AZD1236, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective inhibitor of matrix metalloproteinases (MMPs). This compound is primarily investigated for its potential therapeutic applications in chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Chemical Structure and Properties

The molecular formula of AZD1236 is C15H19ClN4O5SC_{15}H_{19}ClN_{4}O_{5}S, with a molecular weight of approximately 402.85 g/mol. The compound features a complex structure characterized by a piperidine ring, a chloropyridine moiety, and an imidazolidine core, which contribute to its pharmacological properties.

AZD1236 selectively inhibits MMP-9 and MMP-12, enzymes involved in the degradation of extracellular matrix components. By modulating the activity of these enzymes, AZD1236 can influence tissue remodeling and inflammatory responses. The inhibition of MMPs is crucial in preventing tissue damage associated with chronic inflammatory conditions.

Inhibition of Matrix Metalloproteinases

Research indicates that AZD1236 effectively inhibits MMP-9 and MMP-12 with significant selectivity over other metalloproteinases. This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy in treating diseases characterized by excessive matrix degradation.

Anti-inflammatory Effects

Studies have shown that AZD1236 can significantly reduce inflammation in animal models of COPD and cystic fibrosis. By inhibiting MMPs, the compound helps to preserve the integrity of the extracellular matrix, thereby mitigating tissue damage caused by inflammatory processes.

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD) : In preclinical studies, AZD1236 demonstrated a reduction in lung inflammation and improvement in pulmonary function metrics in animal models.
  • Cystic Fibrosis : Research indicated that treatment with AZD1236 led to decreased levels of inflammatory cytokines and improved lung function parameters in cystic fibrosis models.

Comparative Analysis with Other Compounds

To better understand the unique properties of AZD1236, it is useful to compare it with other known MMP inhibitors:

Compound NameStructure FeaturesUnique Aspects
Compound ASimilar piperidine structureDifferent substituents on the aromatic ring
Compound BContains sulfonamide moietyVarying degrees of selectivity towards different metalloproteinases
Compound CImidazolidine coreEnhanced potency against specific MMPs compared to AZD1236

This comparison highlights how variations in chemical structure can influence biological activity and selectivity towards target enzymes.

Synthesis Methods

The synthesis of AZD1236 involves multi-step organic reactions that require careful control of reaction conditions. The key steps include:

  • Formation of the piperidine ring.
  • Introduction of the chloropyridine moiety.
  • Sulfonylation to create the final imidazolidine structure.

Pharmacological Studies

Pharmacological evaluations have utilized various methodologies to assess the activity of AZD1236:

  • Enzyme Inhibition Assays : These assays measure the ability of AZD1236 to inhibit MMP activity in vitro.
  • Molecular Docking Simulations : These simulations provide insights into how AZD1236 interacts at a molecular level with target enzymes, offering data on binding affinities and interaction dynamics.

Q & A

Basic: What are the optimal synthetic routes for 5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione?

The synthesis involves sequential functionalization of the piperidine, imidazolidine-dione, and pyridine moieties. Key steps include:

  • Piperidine sulfonylation : Reacting 4-((5-chloropyridin-2-yl)oxy)piperidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, triethylamine, 0–25°C) to introduce the sulfonyl group .
  • Methylimidazolidine-dione coupling : Alkylation of the sulfonylated piperidine with a brominated methylimidazolidine-dione precursor using a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for isolating high-purity product .

Critical parameters : Temperature control during sulfonylation prevents side reactions, while inert atmospheres (N₂/Ar) are essential for coupling steps to avoid oxidation.

Advanced: How can structural contradictions in NMR and mass spectrometry data be resolved for this compound?

Discrepancies may arise from tautomerism (imidazolidine-dione ring) or sulfonyl group rotamers. Methodological solutions include:

  • Variable-temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic processes. For example, splitting of piperidine proton signals at lower temperatures confirms restricted rotation .
  • High-resolution mass spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and distinguish isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl signature) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or conformation by crystallizing the compound with a suitable solvent (e.g., ethyl acetate/hexane) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). The imidazolidine-dione carbonyls appear at ~170–175 ppm (¹³C), while the sulfonyl group deshields adjacent piperidine protons (δ 3.5–4.5 ppm) .
  • IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1750 cm⁻¹) groups .
  • UV-Vis : Monitor π→π* transitions in the pyridine ring (λmax ~260–280 nm) to assess electronic environment changes during derivatization .

Advanced: How does modifying the 5-chloropyridin-2-yloxy substituent impact biological activity?

Structure-activity relationship (SAR) studies suggest:

Modification Biological Impact Reference
Chlorine → Cyano (5-cyanopyridin-2-yl)Enhanced antimicrobial activity (MIC reduced by 50% vs. S. aureus)
Pyridine → Pyrimidine (e.g., 5-chloropyrimidin-2-yl)Improved metabolic stability (t₁/₂ increased from 2.1 to 4.8 hrs in hepatic microsomes)
Piperidine sulfonyl → CarbonylReduced cytotoxicity (IC₅₀ increased from 12 μM to >100 μM in HEK293 cells)

Methodological note : Use in vitro assays (e.g., microbial growth inhibition, CYP450 stability tests) to validate modifications .

Basic: What are the key stability considerations for storing this compound?

  • Light sensitivity : The chloropyridine moiety is prone to photodegradation. Store in amber vials at −20°C .
  • Hydrolysis : The sulfonyl group may hydrolyze in aqueous buffers (pH > 8). Use anhydrous DMSO for stock solutions .
  • Thermal stability : DSC/TGA analysis shows decomposition above 150°C. Avoid lyophilization .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Docking studies : Target the imidazolidine-dione core to PPARγ (diabetes) or bacterial enoyl-ACP reductase (antimicrobial) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (LogBB = −0.7) and CYP3A4 inhibition risk (IC₅₀ = 8.2 μM) .
  • MD simulations : Assess sulfonyl group flexibility in aqueous environments (GROMACS) to optimize solubility .

Basic: What are the safety protocols for handling this compound?

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy (similar to piperidine derivatives) .
  • Ventilation : Conduct reactions in a fume hood; sulfonation steps may release SO₂ .
  • Waste disposal : Neutralize with 10% NaOH before discarding .

Advanced: What strategies resolve low yields in the final coupling step?

  • Catalyst optimization : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for higher turnover in Suzuki-Miyaura reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2 hrs (80°C, 150 W) while maintaining 85% yield .
  • Solvent screening : Replace DMF with THF/t-BuOH (4:1) to minimize imidazolidine-dione ring-opening side reactions .

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